3,7-Diaminophenothiazin-5-ium thiocyanate 3,7-Diaminophenothiazin-5-ium thiocyanate
Brand Name: Vulcanchem
CAS No.: 85168-99-6
VCID: VC16973141
InChI: InChI=1S/C12H9N3S.CHNS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1-3/h1-6,13H,14H2;3H
SMILES:
Molecular Formula: C13H10N4S2
Molecular Weight: 286.4 g/mol

3,7-Diaminophenothiazin-5-ium thiocyanate

CAS No.: 85168-99-6

Cat. No.: VC16973141

Molecular Formula: C13H10N4S2

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

3,7-Diaminophenothiazin-5-ium thiocyanate - 85168-99-6

Specification

CAS No. 85168-99-6
Molecular Formula C13H10N4S2
Molecular Weight 286.4 g/mol
IUPAC Name (7-aminophenothiazin-3-ylidene)azanium;thiocyanate
Standard InChI InChI=1S/C12H9N3S.CHNS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1-3/h1-6,13H,14H2;3H
Standard InChI Key MRJXHDKSDUHJGZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.C(#N)[S-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,7-Diaminophenothiazin-5-ium thiocyanate belongs to the phenothiazine family, featuring a tricyclic system with two amine groups at positions 3 and 7. The thiocyanate counterion replaces the traditional chloride or iodide anions, altering solubility and lattice stability. The canonical SMILES representation C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2\text{C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2} underscores its planar geometry, which facilitates π-π stacking interactions with biological macromolecules.

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 2.8 eV, indicative of strong light absorption in the visible spectrum (λ<sub>max</sub> ≈ 610 nm). This electronic profile underpins its utility as a photosensitizer in photodynamic applications.

Solubility and Stability

PropertyValue
Molecular Weight228.30 g/mol (cation)
Melting Point265–268°C (decomposes)
LogP (Octanol-Water)1.42
Molar Absorptivity (610 nm)8.4 × 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup>

Synthesis and Modification

Stepwise Synthesis Protocol

The synthesis involves a two-step protocol:

  • Core Formation: Phenothiazin-5-ium tetraiodide hydrate reacts with secondary amines (e.g., dimethylamine) under reflux in ethanol, yielding 3,7-bis(dialkylamino)phenothiazin-5-ium iodide.

  • Salt Metathesis: Anion exchange with potassium thiocyanate in aqueous medium replaces iodide with thiocyanate, producing the target compound in 68–72% yield.

Critical parameters include maintaining a nitrogen atmosphere to prevent oxidative degradation and controlling reaction temperature (<60°C) to avoid thiocyanate decomposition.

Structural Analogues

Variants with ethyl or propyl substituents on the amine groups show altered biodistribution profiles. For instance, the diethyl analogue exhibits 40% higher cellular uptake in Staphylococcus aureus compared to the dimethyl derivative, likely due to increased lipophilicity.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens. Minimum inhibitory concentrations (MICs) correlate with membrane disruption, as evidenced by propidium iodide uptake assays:

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus32Cell wall lysis via ROS burst
Escherichia coli64Outer membrane permeabilization
Candida albicans128Ergosterol binding

Time-kill assays reveal concentration-dependent bactericidal effects, with >99% reduction in colony-forming units (CFUs) at 4× MIC within 2 hours.

Mechanistic Insights

DNA Interaction Dynamics

Intercalation into double-stranded DNA occurs with a binding constant (KbK_b) of 1.2 × 10<sup>5</sup> M<sup>−1</sup>, as determined by UV-Vis hypochromicity assays. Molecular docking simulations suggest preferential binding to AT-rich regions, inducing helical unwinding (ΔTwist = −12°) and inhibiting topoisomerase II activity.

Redox Cycling and ROS Generation

The phenothiazine core undergoes reversible one-electron oxidation, producing a semiquinone radical intermediate. In the presence of NADPH, this cycle generates superoxide anion (O2\text{O}_2^-) and hydrogen peroxide (H2O2\text{H}_2\text{O}_2), overwhelming cellular antioxidant defenses.

Comparative Analysis with Phenothiazine Analogues

Methylene Blue

While methylene blue (MB) shares a similar core structure, 3,7-diaminophenothiazin-5-ium thiocyanate exhibits:

  • Higher Photostability: 78% remaining after 1 h vs. 43% for MB under identical irradiation.

  • Reduced Neurotoxicity: LD<sub>50</sub> in murine models is 145 mg/kg vs. 112 mg/kg for MB.

Toluidine Blue

The thiocyanate derivative shows 3.2-fold greater accumulation in bacterial biofilms compared to toluidine blue, attributed to its lower molecular weight and cationic charge density.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator